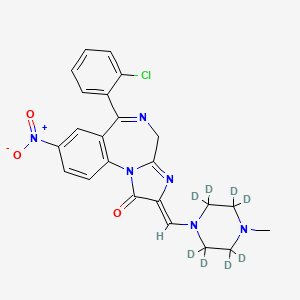
9N-Trityl Guanine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9N-Trityl Guanine-13C2,15N: is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of guanine, a purine nucleobase, and is labeled with carbon-13 and nitrogen-15 isotopes. The molecular formula of this compound is C22C2H19N4NO, and it has a molecular weight of 396.42 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine-13C2,15N involves the introduction of trityl (triphenylmethyl) protecting groups to the guanine molecule. The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 during the synthesis process. The reaction typically involves the use of trityl chloride and guanine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of stable isotopes. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: 9N-Trityl Guanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted guanine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9N-Trityl Guanine-13C2,15N is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy. The stable isotopes provide distinct signals that help in the structural elucidation of complex molecules .
Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme mechanisms. The isotopic labeling allows for precise tracking of the compound in biochemical assays .
Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolism and distribution of drugs in the body .
Industry: In the industrial sector, the compound is used in the production of high-purity chemicals and as a standard for quality control in analytical laboratories .
Wirkmechanismus
The mechanism of action of 9N-Trityl Guanine-13C2,15N involves its interaction with nucleic acids and enzymes. The trityl group provides steric protection, allowing the guanine moiety to participate in specific biochemical reactions. The isotopic labeling enables detailed studies of molecular interactions and pathways. The compound targets nucleic acid-binding proteins and enzymes involved in purine metabolism .
Vergleich Mit ähnlichen Verbindungen
9N-Trityl Guanine: Similar to 9N-Trityl Guanine-13C2,15N but without isotopic labeling.
Trityl-protected nucleosides: Other nucleosides protected with trityl groups, such as trityl thymidine or trityl cytidine.
Uniqueness: The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications. The carbon-13 and nitrogen-15 isotopes offer unique NMR signals, making it a valuable tool for structural and mechanistic studies.
Eigenschaften
Molekularformel |
C24H19N5O |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-amino-9-trityl-1H-purin-6-one |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |
InChI-Schlüssel |
JPRZNDHSBUBJNH-DROVMUMNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[15N][13C]5=[13C]4N=C(NC5=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)

![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
